Cyclohexyl dichloroacetate

Description

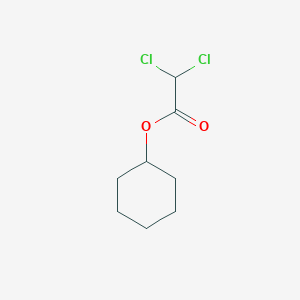

Cyclohexyl dichloroacetate is an organic compound that belongs to the family of dichloroacetates It is characterized by the presence of a cyclohexyl group attached to a dichloroacetate moiety

Properties

CAS No. |

57878-42-9 |

|---|---|

Molecular Formula |

C8H12Cl2O2 |

Molecular Weight |

211.08 g/mol |

IUPAC Name |

cyclohexyl 2,2-dichloroacetate |

InChI |

InChI=1S/C8H12Cl2O2/c9-7(10)8(11)12-6-4-2-1-3-5-6/h6-7H,1-5H2 |

InChI Key |

GITKDGMJPPXGET-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with cyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

Cyclohexyl dichloroacetate undergoes hydrolysis under acidic or basic conditions, yielding cyclohexanol and dichloroacetic acid (DCA).

Acid-Catalyzed Hydrolysis

In the presence of mineral acids (e.g., HCl or H₂SO₄), the ester bond cleaves via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This reaction is reversible and temperature-dependent.

Base-Promoted Hydrolysis (Saponification)

Under alkaline conditions (e.g., NaOH or KOH), the ester undergoes irreversible saponification to form dichloroacetate salts and cyclohexanol:

Key Factors Influencing Hydrolysis:

Nucleophilic Substitution

The electron-withdrawing chlorine atoms activate the carbonyl carbon toward nucleophilic attack, enabling reactions such as:

Aminolysis

Reaction with amines (e.g., ammonia or primary amines) produces dichloroacetamide derivatives and cyclohexanol. For example:

This pathway is less common due to competing hydrolysis but is utilized in specialty syntheses.

Remote Methylene Oxidation

Manganese-catalyzed oxidation with H₂O₂ in acetonitrile selectively oxidizes methylenic C–H bonds. Cyclohexyl acetate analogs show preferential oxidation at the C-4 position over C-3 (selectivity ratio 5.5:1) . this compound likely exhibits similar reactivity due to steric and electronic similarities .

Proposed Mechanism:

-

Catalyst (e.g., Mn(TIPSmcp)) activates H₂O₂.

-

Hydrogen abstraction from the methylenic site forms a radical intermediate.

Transesterification

In the presence of alcohols and acid/base catalysts, this compound undergoes transesterification. For instance, reaction with methanol produces methyl dichloroacetate and cyclohexanol:

This reaction is equilibrium-driven and favored by excess alcohol.

Coordination Chemistry

This compound has been incorporated into platinum(II) complexes as a prodrug strategy. Hydrolysis releases DCA and platinum pharmacophores, enabling synergistic anticancer effects :

These complexes demonstrate enhanced cytotoxicity in cancer cells (e.g., A549, SK-OV-3) with minimal impact on normal cells .

Research Insights

-

Hydrolysis Kinetics : Dichloroacetate’s strong acidity (pK~a~ = 1.35) accelerates ester hydrolysis compared to non-halogenated analogs .

-

Synthetic Utility : Used in prodrug designs to enhance cellular uptake of platinum agents .

-

Oxidation Selectivity : Governed by hyperconjugative activation of remote C–H bonds, influenced by solvent polarity .

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Investigated for its effects on cellular metabolism and potential use in metabolic studies.

Medicine: Explored for its potential therapeutic effects, particularly in the context of cancer research, where dichloroacetates have shown promise in targeting cancer cell metabolism

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of cyclohexyl dichloroacetate involves its interaction with cellular metabolic pathways. Similar to other dichloroacetates, it is believed to inhibit the enzyme pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH). This shift in metabolic activity promotes oxidative phosphorylation over glycolysis, which can selectively target cancer cells that rely heavily on glycolysis for energy production .

Comparison with Similar Compounds

Cyclohexyl dichloroacetate can be compared with other dichloroacetates, such as:

Sodium dichloroacetate: Commonly studied for its anticancer properties.

Methyl dichloroacetate: Used in organic synthesis and as a reagent in various chemical reactions.

Ethyl dichloroacetate: Similar applications in organic synthesis and industrial processes.

Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other dichloroacetates, making it a valuable compound for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.